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Compound of Interest

Compound Name: Rhodinyl propionate

CAS No.: 105-89-5

Cat. No.: B089866

Get Quote

Advanced Analytical Method Development:
Rhodinyl Propionate
Standardization, Separation, and Validation Protocols

Executive Summary
Rhodinyl propionate (CAS 105-89-5) is a critical ester in the flavor and fragrance industry,

valued for its rich, heavy, fruity-rose odor profile with geranium nuances.[1][2][3] While often

used interchangeably with citronellyl propionate (CAS 141-14-0) in commercial vernacular,

analytically distinguishing these two is a hallmark of high-integrity quality control.[1][3]

"Rhodinyl" derivatives historically refer to the

-isomer (3,7-dimethyl-7-octen-1-yl), whereas "Citronellyl" refers to the

-isomer (3,7-dimethyl-6-octen-1-yl).[1][2][3] Commercial "Rhodinol" is often a mixture of both.[1]
[2] Therefore, a robust analytical method must not only quantify the ester but resolve these
double-bond positional isomers to verify the authenticity and grade of the raw material.[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b089866#bc-rfq
https://www.benchchem.com/product/b089866/docs?utm_src=pdf-body#rhodinyl-propionate-as-a-standard-for-analytical-method-development
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://scent.vn/en/pages/compound/rhodinyl-acetate-8833
https://foodb.ca/compounds/FDB016189
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://foodb.ca/compounds/FDB016189
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://scent.vn/en/pages/compound/rhodinyl-acetate-8833
https://foodb.ca/compounds/FDB016189
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://scent.vn/en/pages/compound/rhodinyl-acetate-8833
https://pubchem.ncbi.nlm.nih.gov/compound/Rhodinyl-acetate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089866?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide details the development of a high-resolution GC-FID/MS method utilizing a polar

stationary phase for superior isomer resolution, grounded in ICH Q2(R1) validation principles.

Physicochemical Profile & Standard Definition
Before method development, the analyte's properties dictate the extraction and separation

strategy.[1]

Property Specification Analytical Impact

Primary CAS
105-89-5 (Rhodinyl

Propionate)

Target Analyte (

-isomer).[1][2][3]

Secondary CAS
141-14-0 (Citronellyl

Propionate)

Common Isomeric Impurity (

-isomer).[1][2][3]

IUPAC Name
3,7-Dimethyl-7-octen-1-yl

propionate

Terminal double bond requires

polar selectivity.[1][2][3]

Molecular Weight 212.33 g/mol
Suitable for EI-MS (70 eV).[1]

[3]

Boiling Point ~255°C (760 mmHg)

Requires GC oven ramp

>260°C or extended hold.[1][2]

[3]

LogP ~4.33
Highly lipophilic; use non-polar

diluents (Hexane, EtOH).[3]

Solubility
Soluble in Alcohol, Oils;

Insoluble in Water

Avoid aqueous mobile phases;

use organic solvent extraction.

[2][3]

Method Development Strategy
The Isomer Challenge
The critical quality attribute (CQA) for Rhodinyl Propionate is the ratio of the
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-isomer (7-octen) to the

-isomer (6-octen).[1][2][3]

Non-Polar Columns (e.g., DB-5, HP-5): Often co-elute these isomers or provide poor

resolution (

).[1][2]

Polar Columns (e.g., DB-WAX, HP-INNOWax): The polyethylene glycol (PEG) phase

interacts strongly with the

-electrons of the double bond.[1][2][3] The terminal double bond (

) is more accessible than the sterically hindered internal double bond (

), resulting in baseline separation.[1]

Recommendation: Use a PEG (Wax) column for purity assay and isomer ratio determination.[1]

Use a 5% Phenyl (DB-5) column only for general screening or impurity profiling of non-polar

contaminants.[1][2]

Internal Standard (IS) Selection[1]
Candidate: Methyl Myristate or Benzyl Acetate.[1][2]

Selection:Methyl Myristate is preferred due to similar boiling point range but distinct retention

time on Wax columns, ensuring it does not co-elute with terpene impurities like Geranyl

Propionate.[1]

Experimental Protocols
Protocol A: High-Resolution GC-FID/MS Method
Purpose: Quantification and Isomer Resolution.[1][2][3]

Reagents:

Rhodinyl Propionate Primary Standard (>98% purity).[1][2]
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Solvent: n-Hexane (HPLC Grade) or Ethanol (Absolute).[1][2]

Internal Standard: Methyl Myristate.[1][2]

Instrument Parameters:

Parameter Setting Rationale

System
Agilent 7890/8890 GC or

equivalent

High precision pneumatic

control required.[1][3]

Detector FID (Quant) / MSD (Qual)
FID for linear dynamic range;

MS for ID.

Column
DB-WAX UI (30m x 0.25mm x

0.25µm)

Polar phase for

isomer separation.[1][2][3]

Inlet Temp 250°C

Ensures complete volatilization

without thermal degradation.[1]

[3]

Injection Mode Split (50:1)
Prevents column overload;

sharpens peaks.[1][2][3]

Carrier Gas
Helium @ 1.2 mL/min

(Constant Flow)

Optimized linear velocity for

resolution.[1][3]

Oven Program

60°C (1 min)

5°C/min

240°C (10 min)

Slow ramp maximizes

resolution of terpene esters.[1]

[2][3]

FID Temp 260°C
Prevents condensation of high

boilers.[1][3]

MS Source/Quad 230°C / 150°C
Standard EI ionization settings.

[1][2][3]

Protocol B: Sample Preparation
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Stock Solution (Std A): Weigh 50 mg Rhodinyl Propionate reference standard into a 50 mL

volumetric flask.

Internal Standard Spike: Add 1.0 mL of Methyl Myristate solution (10 mg/mL in Hexane).

Dilution: Dilute to volume with n-Hexane. (Final Conc: ~1000 µg/mL).[1]

Working Standards: Serially dilute Std A to create a 5-point calibration curve (e.g., 50, 100,

250, 500, 1000 µg/mL).

Sample Prep: Weigh ~50 mg of sample, add IS, and dilute to 50 mL with Hexane. Filter

through 0.45 µm PTFE if particulate is present.[1][2]

Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and workflow for characterizing Rhodinyl
Propionate, specifically highlighting the isomer differentiation path.

Raw Material
(Rhodinyl Propionate)

Sample Prep
(Hexane + Int. Std)

Screening: DB-5 Column
(Non-Polar)

Rapid Check Isomer Resolution
Required?

Single Peak? Assay: DB-WAX Column
(Polar Phase)

Yes (Confirm Purity)
No (Separate Isomers)

Peak 1: Alpha-Isomer
(Rhodinyl Propionate)RT ~14.2 min

Peak 2: Beta-Isomer
(Citronellyl Propionate)

RT ~14.5 min

Quantification
(Area Ratio vs IS)

Final COA
(Purity & Isomer Ratio)

Click to download full resolution via product page

Caption: Analytical workflow prioritizing polar column separation to distinguish the target alpha-

isomer from beta-isomers.

Validation Framework (ICH Q2(R1) Adapted)
To ensure the method is "trustworthy" and self-validating, the following criteria must be met

during the validation phase.
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Validation Parameter Acceptance Criteria Experimental Approach

System Suitability
Resolution (

) > 1.5 between Isomers

Inject mixture of Rhodinyl &

Citronellyl Propionate.

Specificity
No interference at RT of

Analyte

Inject Blank (Hexane) and

Placebo.[2][3]

Linearity
5-point curve (50 - 1000

µg/mL).[1][3]

Precision (Repeatability)
RSD

2.0% (n=6)

6 injections of 100% target

concentration.[1][3]

Accuracy (Recovery) 98.0% - 102.0%
Spike placebo at 80%, 100%,

120% levels.[1][2][3]

LOD / LOQ
S/N > 3 (LOD), S/N > 10

(LOQ)

Determine via signal-to-noise

at low concentration.

Troubleshooting & Optimization
Peak Tailing: Rhodinyl propionate is an ester and relatively stable, but active sites in the

liner can cause tailing.[1] Action: Use ultra-inert wool liners and deactivate the column if

tailing factor > 1.2.[1]

Isomer Co-elution: If

and

isomers are not fully resolved on a standard Wax column, lower the initial oven temperature
to 50°C and reduce the ramp rate to 3°C/min around the elution temperature (140°C-160°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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